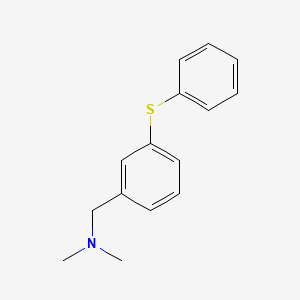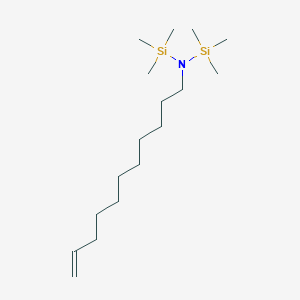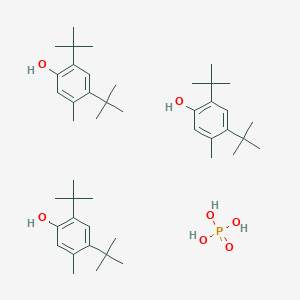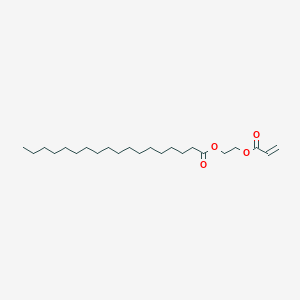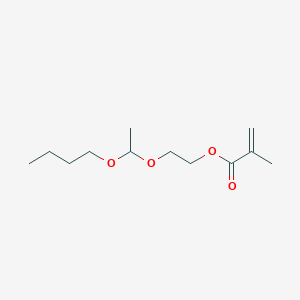
2-(1-Butoxyethoxy)ethyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Butoxyethoxy)ethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C12H22O4. It is a colorless to pale yellow liquid that is used in various chemical synthesis processes. This compound is known for its unique structure, which includes a butoxyethoxy group and a methylprop-2-enoate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Butoxyethoxy)ethyl 2-methylprop-2-enoate typically involves the esterification of 2-(1-butoxyethoxy)ethanol with methacrylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound involves continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures a high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Butoxyethoxy)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(1-Butoxyethoxy)ethyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 2-(1-Butoxyethoxy)ethyl 2-methylprop-2-enoate involves its ability to undergo polymerization reactions. The compound can form cross-linked polymer networks, which are useful in various applications. The molecular targets and pathways involved in these reactions depend on the specific conditions and reactants used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Oxoimidazolidin-1-yl) Ethyl 2-Methylprop-2-Enoate: Similar in structure but contains an imidazolidinyl group.
Methyl 2-methylprop-2-enoate: Lacks the butoxyethoxy group.
Ethyl 2-methylprop-2-enoate: Similar but with an ethyl group instead of the butoxyethoxy group.
Uniqueness
2-(1-Butoxyethoxy)ethyl 2-methylprop-2-enoate is unique due to its butoxyethoxy group, which imparts specific properties such as increased solubility in organic solvents and enhanced reactivity in polymerization reactions. This makes it particularly valuable in the synthesis of specialized polymers and materials.
Eigenschaften
CAS-Nummer |
128941-15-1 |
|---|---|
Molekularformel |
C12H22O4 |
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
2-(1-butoxyethoxy)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H22O4/c1-5-6-7-14-11(4)15-8-9-16-12(13)10(2)3/h11H,2,5-9H2,1,3-4H3 |
InChI-Schlüssel |
YHPNDYXBZBVRBE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(C)OCCOC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


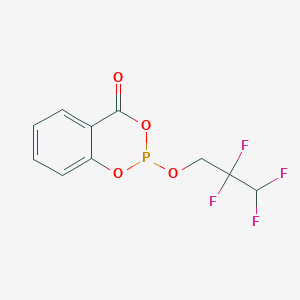
![N-Methyl-2-(phenylsulfanyl)-N-[2-(phenylsulfanyl)ethyl]ethan-1-amine](/img/structure/B14273546.png)


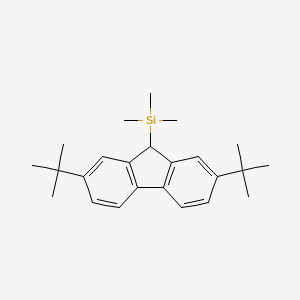
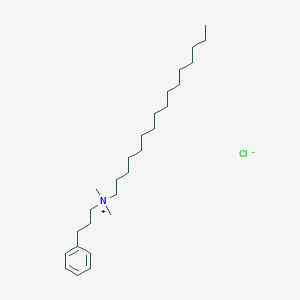
![N-[3-(Diethylamino)propyl]octanamide](/img/structure/B14273575.png)

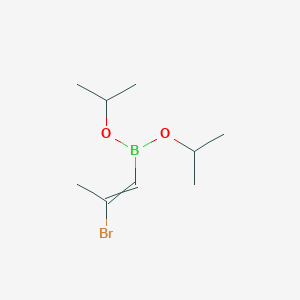
![Dichloro[bis(octadecanoyloxy)]stannane](/img/structure/B14273608.png)
